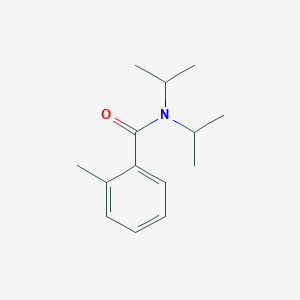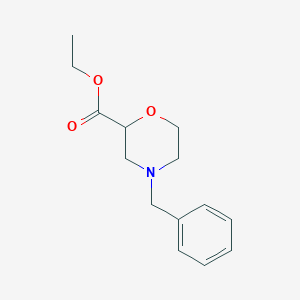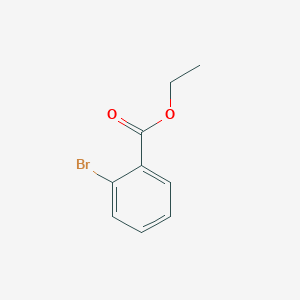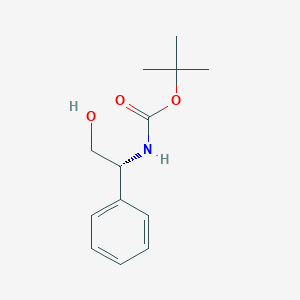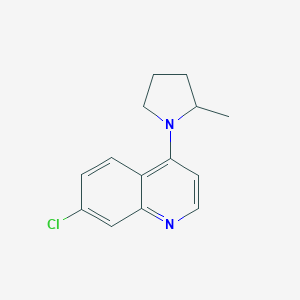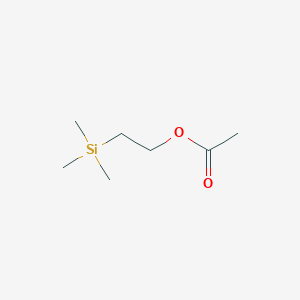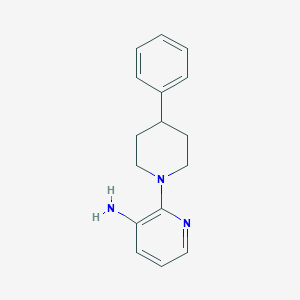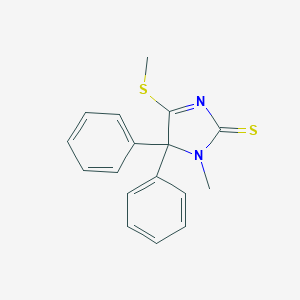
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an imidazoline ring and a thione group. This compound has shown promising results in various scientific studies, which has led to its increased interest in research.
Mécanisme D'action
The mechanism of action of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is not fully understood. However, studies have suggested that the compound works by scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
The use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can reduce inflammation, protect against neurodegenerative diseases, and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- in lab experiments is its potent antioxidant properties. This makes it an excellent compound to use in studies that require the protection of cells from oxidative stress. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-. One of the significant areas of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of cardiovascular diseases and cancer is also an area of interest for future research. Further studies are needed to fully understand the compound's potential applications and limitations.
Conclusion:
In conclusion, 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a promising compound that has shown significant potential in scientific research. Its potent antioxidant properties and various biochemical and physiological effects make it an excellent compound to use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- can be achieved using different methods. One of the most common methods is the reaction of 2-mercaptobenzimidazole with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of the desired compound.
Applications De Recherche Scientifique
The 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- compound has been extensively studied for its various applications in scientific research. One of the significant applications is its use as an antioxidant. Studies have shown that this compound has potent antioxidant properties, which can protect cells from oxidative stress.
Propriétés
Numéro CAS |
16116-39-5 |
|---|---|
Nom du produit |
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- |
Formule moléculaire |
C17H16N2S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
1-methyl-4-methylsulfanyl-5,5-diphenylimidazole-2-thione |
InChI |
InChI=1S/C17H16N2S2/c1-19-16(20)18-15(21-2)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
SWZVWXDIVKDNOL-UHFFFAOYSA-N |
SMILES |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
SMILES canonique |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
